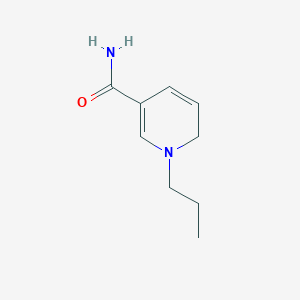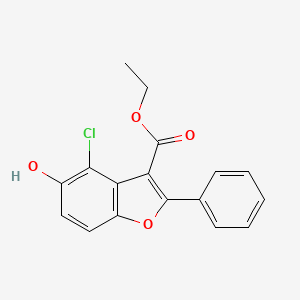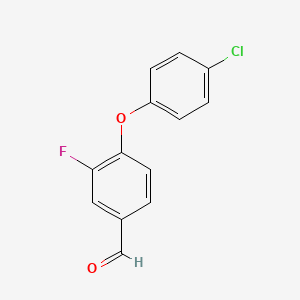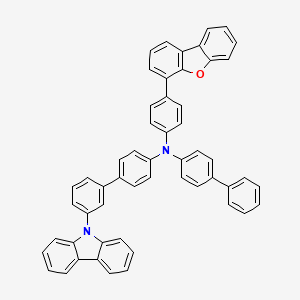
Biphenyl-4-yl-(3'-carbazol-9-yl-biphenyl-4-yl)-(4-dibenzofuran-4-yl-phenyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine is a complex organic compound known for its unique structural properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine typically involves multiple steps, including:
Formation of the Dibenzofuran Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzofuran ring.
Coupling Reactions: The dibenzofuran moiety is then coupled with a phenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of the Carbazole Group: The carbazole group is introduced through a similar palladium-catalyzed cross-coupling reaction.
Final Assembly: The final step involves the coupling of the biphenyl groups to form the complete structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
化学反应分析
Types of Reactions
N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl and biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine has several scientific research applications, including:
Organic Electronics: Used in the development of OLEDs due to its excellent electron-transporting properties.
Photovoltaics: Studied for its potential use in organic solar cells.
Sensors: Utilized in the development of chemical sensors due to its unique electronic properties.
Biological Studies: Investigated for its potential interactions with biological molecules, although this area is still under exploration.
作用机制
The mechanism by which N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine exerts its effects is primarily through its electronic properties. The compound can interact with various molecular targets, including:
Electron Transport: Facilitates electron transport in optoelectronic devices.
Energy Transfer: Participates in energy transfer processes in OLEDs and other devices.
相似化合物的比较
Similar Compounds
- N-(4-4-Dibenzofuranylphenyl)-N-(4-biphenyl)-1,1’-biphenyl-4-ylamine
- N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolylphenyl)-1,1’-biphenyl-4-ylamine
Uniqueness
N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine is unique due to its combination of dibenzofuran, carbazole, and biphenyl groups, which provide a distinct set of electronic properties. This makes it particularly suitable for applications in organic electronics where efficient electron transport and energy transfer are crucial.
属性
分子式 |
C54H36N2O |
|---|---|
分子量 |
728.9 g/mol |
IUPAC 名称 |
N-[4-(3-carbazol-9-ylphenyl)phenyl]-N-(4-dibenzofuran-4-ylphenyl)-4-phenylaniline |
InChI |
InChI=1S/C54H36N2O/c1-2-12-37(13-3-1)38-24-30-42(31-25-38)55(44-34-28-40(29-35-44)46-19-11-20-50-49-18-6-9-23-53(49)57-54(46)50)43-32-26-39(27-33-43)41-14-10-15-45(36-41)56-51-21-7-4-16-47(51)48-17-5-8-22-52(48)56/h1-36H |
InChI 键 |
WGVOIXYRSUNFEY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC=C(C=C8)C9=CC=CC1=C9OC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Trifluoromethyl)phenoxy]benzenemethanamine](/img/structure/B14134188.png)
![3-[(Dimethylamino)methyl]benzenecarbothioamide](/img/structure/B14134193.png)
![[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid](/img/structure/B14134197.png)
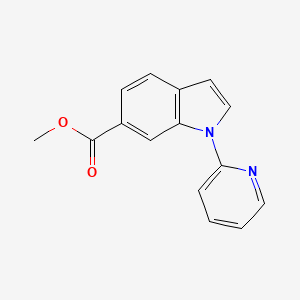
![2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14134212.png)
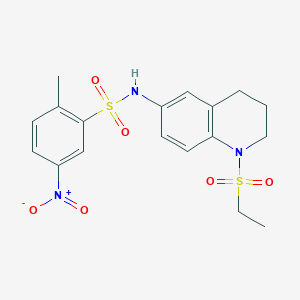
![7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B14134225.png)
![2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14134232.png)

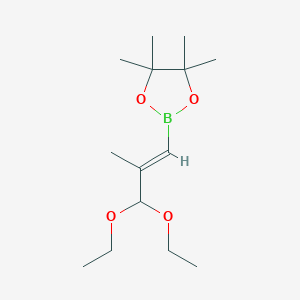
![1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide](/img/structure/B14134264.png)
